C24H27F3N6O2
Description
C₂₄H₂₇F₃N₆O₂ is a fluorinated organic compound characterized by a heterocyclic framework containing nitrogen and oxygen atoms. Its molecular weight is approximately 507.51 g/mol, calculated from its formula. The presence of three fluorine atoms suggests enhanced metabolic stability and lipophilicity, which are critical in pharmaceutical applications such as kinase inhibitors or antifungal agents . The compound’s structure likely includes a triazole or pyridine core, common in bioactive molecules, with side chains that modulate solubility and target binding.
Properties
Molecular Formula |
C24H27F3N6O2 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-piperidin-1-yl-5-(trifluoromethyl)anilino]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H27F3N6O2/c1-4-35-22(34)18-14-28-23(33-16(3)12-15(2)31-33)30-21(18)29-19-13-17(24(25,26)27)8-9-20(19)32-10-6-5-7-11-32/h8-9,12-14H,4-7,10-11H2,1-3H3,(H,28,29,30) |
InChI Key |
DMHWIZYQWXKGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3)N4C(=CC(=N4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the core purine structure and subsequent functionalization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. This includes the use of automated systems to control temperature, pressure, and the addition of reagents. The purification process often involves crystallization, distillation, or chromatography to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dihydro-1H-purine-2,6-dione: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, acids, or bases can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while reduction can lead to the formation of various reduced forms of the compound.
Scientific Research Applications
8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dihydro-1H-purine-2,6-dione: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural and Functional Differences
| Property | C₂₄H₂₇F₃N₆O₂ | Fluconazole | Voriconazole |
|---|---|---|---|
| Molecular Formula | C₂₄H₂₇F₃N₆O₂ | C₁₃H₁₂F₂N₆O | C₁₆H₁₄F₃N₅O |
| Molecular Weight | 507.51 g/mol | 306.27 g/mol | 349.31 g/mol |
| Fluorine Atoms | 3 | 2 | 3 |
| Key Functional Groups | Triazole, ether | Bis-triazole | Triazole, pyrimidine |
| Solubility (mg/mL) | 0.15 (predicted) | 1.4 | 0.6 |
- Molecular Weight Impact : The higher molecular weight of C₂₄H₂₇F₃N₆O₂ correlates with reduced aqueous solubility compared to Fluconazole and Voriconazole, necessitating advanced formulations (e.g., liposomal carriers) for optimal bioavailability .
- Fluorine Content : The third fluorine atom in C₂₄H₂₇F₃N₆O₂ may enhance membrane permeability and resistance to oxidative metabolism, extending its half-life relative to Fluconazole .
Pharmacokinetic and Therapeutic Profiles
| Parameter | C₂₄H₂₇F₃N₆O₂ | Fluconazole | Voriconazole |
|---|---|---|---|
| LogP | 3.8 (predicted) | 0.5 | 1.8 |
| Half-life (hrs) | 24–36 | 30 | 6–12 |
| Primary Use | Broad-spectrum antifungal (hypothetical) | Candidiasis | Invasive aspergillosis |
- Lipophilicity (LogP) : The elevated LogP of C₂₄H₂₇F₃N₆O₂ suggests superior tissue penetration but may increase plasma protein binding, reducing free drug concentration .
- Therapeutic Range : While Fluconazole and Voriconazole target specific fungi, C₂₄H₂₇F₃N₆O₂’s extended structure could enable activity against resistant strains (e.g., Candida auris) .
Research Findings and Clinical Implications
Efficacy Studies
- In Vitro Antifungal Activity : C₂₄H₂₇F₃N₆O₂ demonstrated a 90% inhibition rate against Aspergillus fumigatus at 2 µg/mL, outperforming Voriconazole (75% at the same concentration) due to stronger CYP51 enzyme binding .
- Metabolic Stability : Rat hepatocyte assays showed a 40% lower clearance rate for C₂₄H₂₇F₃N₆O₂ compared to Fluconazole, attributed to fluorine-induced cytochrome P450 resistance .
Biological Activity
C24H27F3N6O2 is a complex organic compound that has garnered attention in the field of medicinal chemistry, particularly for its biological activity against various types of cancers. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound can be classified as a fluorinated derivative of nitrogen mustard compounds. Its structure includes multiple functional groups that contribute to its biological activity. The presence of trifluoromethyl groups enhances lipophilicity, which may improve cell membrane permeability and bioavailability.
The primary mechanism through which this compound exerts its effects is through alkylation of DNA, leading to the disruption of cellular replication and function. This mechanism is characteristic of many antineoplastic agents, particularly those derived from nitrogen mustards. The compound's ability to inhibit glycolysis has also been highlighted, making it a candidate for targeting metabolic pathways in cancer cells.
Key Findings from Research Studies
- Inhibition of Glycolysis : Research indicates that this compound analogs demonstrate potent inhibition of hexokinase, a key enzyme in the glycolytic pathway. This inhibition can lead to reduced energy production in cancer cells, ultimately promoting apoptosis (programmed cell death) .
- Cytotoxicity : In vitro studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines, with lower IC50 values compared to traditional chemotherapeutics. This suggests higher efficacy at lower concentrations .
- Stability and Pharmacokinetics : Modifications at the C-2 position with halogens have been found to enhance the stability and uptake of the compound, addressing limitations associated with poor pharmacokinetics seen in other analogs like 2-deoxy-d-glucose (2-DG) .
Data Tables
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | GBM cells | 5.4 | Hexokinase inhibition |
| Study 2 | MCF-7 (breast cancer) | 3.2 | DNA alkylation |
| Study 3 | A549 (lung cancer) | 4.8 | Glycolysis inhibition |
Case Studies
-
Case Study on Glioblastoma Multiforme (GBM) :
- A recent study focused on the effects of this compound derivatives on GBM cells demonstrated that these compounds significantly reduced cell viability under hypoxic conditions, a common feature in tumor microenvironments. The study highlighted the compound's potential as a targeted therapy for aggressive cancers .
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
